molecular formula C20H16FN3O2 B3000851 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide CAS No. 1171488-80-4

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide

Cat. No.: B3000851
CAS No.: 1171488-80-4
M. Wt: 349.365
InChI Key: PYVQMCSYBPZKGR-UHFFFAOYSA-N
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Description

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O2 and its molecular weight is 349.365. The purity is usually 95%.
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Biological Activity

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) studies.

Overview of the Compound

The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the furan and fluorobenzyl groups in its structure may enhance its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, a derivative with similar structural characteristics demonstrated significant cytotoxicity against various cancer cell lines.

Key Findings

  • Cytotoxicity : In vitro studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells. For example, compounds with a benzimidazole core exhibited IC50 values ranging from 0.31 μM to 45.2 μM against different cancer cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, the inhibition of the PI3K/Akt pathway has been observed in some studies .

Structure-Activity Relationship (SAR)

The SAR studies conducted on benzimidazole derivatives indicate that modifications to the core structure can significantly influence biological activity.

Notable Modifications

  • Fluorine Substitution : The introduction of fluorine atoms has been associated with increased potency and selectivity against certain cancer types .
  • Furan Ring : The inclusion of a furan ring may enhance lipophilicity and facilitate better cellular uptake .

Case Studies

Several case studies have focused on compounds structurally similar to this compound:

  • Study on Apoptosis Induction : A study investigated the effect of a benzimidazole derivative on MCF cell lines, showing that it accelerated apoptosis in a dose-dependent manner .
  • In Vivo Tumor Suppression : In animal models, compounds with similar structures were shown to suppress tumor growth effectively, indicating their potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Compound NameIC50 (μM)Target Cell LineMechanism
Compound A25.72MCF7Induces apoptosis
Compound B0.31Human lung adenocarcinomaPI3K/Akt pathway inhibition
Compound C45.20U87 glioblastomaCell cycle arrest

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-15-7-5-14(6-8-15)11-22-20(25)19-10-9-16(26-19)12-24-13-23-17-3-1-2-4-18(17)24/h1-10,13H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVQMCSYBPZKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.